Fosamprenavir calcium hydrate

CAS No.:

Cat. No.: VC1868578

Molecular Formula: C25H36CaN3O10PS

Molecular Weight: 641.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H36CaN3O10PS |

|---|---|

| Molecular Weight | 641.7 g/mol |

| IUPAC Name | calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate;hydrate |

| Standard InChI | InChI=1S/C25H36N3O9PS.Ca.H2O/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);;1H2/q;+2;/p-2/t21-,23-,24+;;/m0../s1 |

| Standard InChI Key | QHFWDZHAYXYUOZ-KMIZVRHLSA-L |

| Isomeric SMILES | CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.O.[Ca+2] |

| Canonical SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.O.[Ca+2] |

Introduction

Chemical Structure and Properties

Molecular Identification

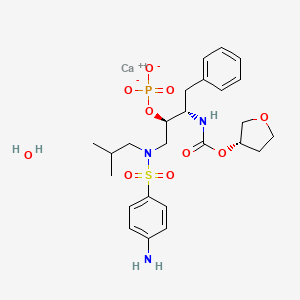

Fosamprenavir calcium hydrate is chemically identified as calcium (3S)-tetrahydro-3-furanyl(1S,2R)-3-[(4-aminophenyl)sulfonylamino]-1-benzyl-2-(phosphonooxy)propyl carbamate hydrate . This compound represents a complex molecular structure with multiple functional groups and three stereogenic centers. The molecular formula of fosamprenavir calcium hydrate is C25H36CaN3O10PS, and it has a molecular weight of 641.7 g/mol . The compound was first created in PubChem on November 22, 2006, with the most recent modification recorded on March 29, 2025 .

Structural Characteristics

The structure of fosamprenavir calcium hydrate includes several key features: a tetrahydrofuran ring with S-stereochemistry at the 3-position, a phosphonooxy group at the 2-position of the propyl backbone with R-stereochemistry, and S-stereochemistry at the 1-position of the propyl backbone . These specific stereochemical configurations are critical for the compound's biological activity and efficacy against HIV proteases.

Identifiers and Nomenclature

Table 1. Chemical Identifiers for Fosamprenavir Calcium Hydrate

| Identifier Type | Value |

|---|---|

| PubChem CID | 11954282 |

| IUPAC Name | calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate;hydrate |

| InChIKey | QHFWDZHAYXYUOZ-KMIZVRHLSA-L |

| UNII | VG5E5BF53X |

| Synonyms | Fosamprenavir calcium hydrate, FOSAMPRENAVIR CALCIUM HYDRATE [JAN], Monocalcium (3S)-tetrahydrofuran-3-yl (1S,2R)-3-{(4-aminophenyl)sulfonylamino}-1-benzyl-2-(phosphonatooxy)propylcarbamate hydrate |

The compound has several alternative names and identifiers, facilitating its identification across different chemical databases and regulatory documents . The IUPAC name provides the most comprehensive description of the molecular structure and stereochemistry, while the InChIKey serves as a condensed digital representation of the chemical information.

Pharmacological Activity

Mechanism of Action

Fosamprenavir calcium hydrate exhibits potent HIV aspartyl protease inhibitory activity, making it particularly effective against both HIV-1 and HIV-2 viruses . As a prodrug, fosamprenavir is converted to amprenavir in vivo, which then acts as the active protease inhibitor. The compound specifically targets and inhibits the HIV protease enzyme, preventing the cleavage of viral polyproteins that is necessary for the production of functional viral proteins and, ultimately, for viral replication .

Therapeutic Classification

The compound belongs to the protease inhibitor (PI) class of antiretroviral medications used in the treatment of HIV infection . Protease inhibitors work by interfering with the viral protease enzyme, which is responsible for processing viral polyproteins into functional proteins necessary for viral assembly and maturation. By inhibiting this crucial step in the viral life cycle, fosamprenavir calcium hydrate helps prevent the production of infectious viral particles.

Synthesis and Manufacturing

Synthetic Challenges

The synthesis of fosamprenavir calcium hydrate presents significant challenges due to its complex structure and the presence of three asymmetrical carbon centers, which can result in eight potential stereoisomers . Controlling stereochemistry during synthesis is crucial because different isomers may exhibit varying biological activities and safety profiles. Traditional synthetic methods described in patents such as US 5585397 and US 6436989 have limitations, including the use of column chromatography for purification, which is impractical for commercial-scale production .

Isomeric Control

A critical consideration in the synthesis of fosamprenavir calcium hydrate is the control of the R-isomer impurity (lb). The commercially available starting material, (S)-3-tetrahydrofuranol, typically contains up to 5% of the (R)-3-tetrahydrofuranyl isomer . This impurity propagates through the synthetic pathway, resulting in the potential formation of the undesired R-isomer in the final product. Improved synthetic methods have been developed to minimize this isomeric impurity, producing fosamprenavir calcium with HPLC purity of 99.85%, with the R-isomer impurity reduced to 0.05% .

Purification Methods

Traditional purification methods relying on silica gel chromatography are unsuitable for commercial-scale production due to their time-consuming nature, high solvent consumption, and labor-intensive processes . Improved purification techniques have been developed, involving treatment with denatured ethanol, charcoalization, controlled crystallization, and selective dissolution in methanol . These refined methods enable the production of high-purity fosamprenavir calcium with minimal isomeric and other impurities.

Clinical Applications

Therapeutic Use

Fosamprenavir calcium hydrate, marketed as Lexiva tablets in Japan, has been in clinical use since January 2005 . The compound is primarily prescribed as part of combination antiretroviral therapy for HIV infection. In clinical practice, fosamprenavir is often combined with nucleoside reverse transcriptase inhibitors (NRTIs) to provide a comprehensive approach to suppressing viral replication .

Timing and Risk Factors

Most adverse drug reactions occurred within 180 days after the initiation of fosamprenavir treatment . The study identified certain risk factors associated with increased frequency of ADRs, including:

-

Centers for Disease Control and Prevention category B (AIDS-related conditions)

-

Pre-existing lipid disorders

These factors may help clinicians identify patients who require closer monitoring during fosamprenavir treatment.

Special Population Considerations

The Japanese post-marketing surveillance included 24 hemophiliac patients, a population of particular interest because spontaneous bleeding has been reported in hemophiliac patients taking other protease inhibitors . In this study, only one case of muscle hemorrhage was reported among hemophiliac patients receiving fosamprenavir, suggesting a potentially favorable safety profile in this specific population compared to other protease inhibitors .

Comparative Analysis

Stereochemical Significance

The stereochemical purity of fosamprenavir calcium hydrate is of paramount importance for its therapeutic efficacy. The compound contains three asymmetrical carbon centers, resulting in eight possible stereoisomers . Different isomers of chiral drug molecules can bind differently to target receptors, potentially leading to varied pharmacological effects and safety profiles. The (1S,2R,3S) configuration of fosamprenavir calcium hydrate has been identified as the most therapeutically beneficial isomer, necessitating careful control during synthesis to minimize the formation of other stereoisomers, particularly the R-isomer impurity .

Manufacturing Evolution

The synthesis of fosamprenavir calcium hydrate has evolved significantly since its initial development. Early methods described in patents such as US 5585397 and US 6436989 relied on column chromatography for purification, which is impractical for large-scale production . These earlier methods also resulted in products with relatively low purity (90-92% by HPLC) . More recent developments have focused on improving stereochemical control and developing more efficient purification methods, resulting in significantly higher purity products (>99.8%) with minimal isomeric impurities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume